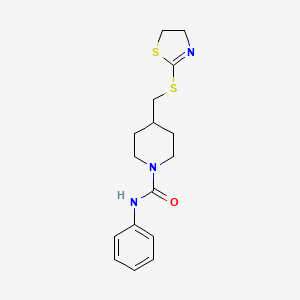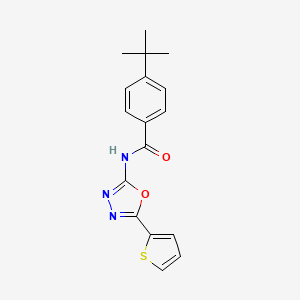![molecular formula C26H19ClF3N3O B2521320 3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216446-47-7](/img/structure/B2521320.png)
3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C26H19ClF3N3O and its molecular weight is 481.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Solid-Liquid Equilibria and Compound Formation
Compounds involving chlorobenzene, trifluoromethyl groups, and pyrimidine derivatives have been investigated for their phase behaviors and compound formation. The study of (Solid + liquid) equilibria in mixtures involving chlorobenzene and other related compounds reveals insights into charge-transfer interactions, congruently melting compounds, and the role of these interactions in compound formation (Domańska & Letcher, 2000).
Chemical Synthesis and Reactions
Research has explored the rearrangement and synthesis processes involving benzimidazole derivatives, highlighting the chemical reactivity and potential for creating novel compounds. For example, the synthesis of pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction showcases the versatility of these compounds in generating polysubstituted benzenes and indoles, which are crucial in pharmaceutical chemistry (Yan et al., 2009).
Polyimide Thin Films
Fluorinated compounds, particularly those with trifluoromethyl groups, have been utilized in the development of polyimide thin films. These films exhibit significant properties such as high optical transparency, low dielectric constants, and potential applications in electronic and optoelectronic devices. The study of the effects of internal linkage groups of fluorinated diamine on the properties of these films provides insights into material science and engineering applications (Jang et al., 2007).
Molecular Synthons and Crystal Engineering
The exploration of multi-component molecular solids, particularly those involving fluorinated compounds, demonstrates the role of strong hydrogen bonds and weak intermolecular interactions in the formation of novel crystal structures. Such research is fundamental in the development of materials with tailored properties for specific applications, highlighting the intersection of chemistry and materials science (Wang et al., 2014).
将来の方向性
作用機序
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound might interact with a variety of biological targets.
Mode of Action
The trifluoromethylation of carbon-centered radical intermediates is a significant process in the pharmaceutical industry . This suggests that the compound might interact with its targets through a radical mechanism.
Biochemical Pathways
The trifluoromethyl group is known to play a crucial role in various biochemical processes . Therefore, it can be inferred that the compound might influence several biochemical pathways.
Pharmacokinetics
The compound’s physical properties such as its melting point, boiling point, and density can influence its bioavailability.
Result of Action
It is reported that compounds with a trifluoromethyl group can have significant effects in pharmaceuticals, agrochemicals, and materials .
Action Environment
The compound’s sensitivity to air suggests that environmental factors such as temperature and humidity might affect its stability and efficacy.
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-8-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClF3N3O/c1-16-9-10-22-20(11-16)23-24(33(22)13-17-5-4-7-19(12-17)26(28,29)30)25(34)32(15-31-23)14-18-6-2-3-8-21(18)27/h2-12,15H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCDSNXWEQLQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[d][1,3]dioxol-5-yl(3-(cyclopropylmethoxy)pyrrolidin-1-yl)methanone](/img/structure/B2521238.png)

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2521243.png)
![7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B2521244.png)
![6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B2521245.png)

![[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate](/img/structure/B2521251.png)

![3-Oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide](/img/structure/B2521254.png)

![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2521257.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2521259.png)
